1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Physicochemical profiling Lipophilicity Solubility optimization

Target compound 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (CAS 736188-82-2, MFCD04608507) is a synthetic small-molecule benzimidazole derivative bearing a morpholinosulfonyl substituent at position 5, a butyl chain at position 1, and a methyl group at position Its molecular formula is C16H23N3O3S (MW 337.44 Da), exhibiting a computed LogP of 1.77 and a topological polar surface area of 64–73 Ų, with zero hydrogen-bond donors and four acceptors, positioning it within a favorable property space for lead optimization programs targeting intracellular or CNS-permeable targets. As an unsubstituted 5-morpholinosulfonyl benzimidazole with a simple N-butyl/N-methyl core, it serves as a reference scaffold for series in which the 5-sulfonamide substituent is systematically varied—notably in the S1P1 antagonist, CB2 agonist, and RSV inhibitor classes—where the morpholinosulfonyl group confers a distinct balance of hydrophilicity, metabolic stability, and synthetic tractability relative to other sulfonyl variants.

Molecular Formula C16H23N3O3S
Molecular Weight 337.44
CAS No. 736188-82-2
Cat. No. B2625249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
CAS736188-82-2
Molecular FormulaC16H23N3O3S
Molecular Weight337.44
Structural Identifiers
SMILESCCCCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C
InChIInChI=1S/C16H23N3O3S/c1-3-4-7-19-13(2)17-15-12-14(5-6-16(15)19)23(20,21)18-8-10-22-11-9-18/h5-6,12H,3-4,7-11H2,1-2H3
InChIKeySHSGOWFHHKDIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (CAS 736188-82-2): Comparative Physicochemical and Procurement Baseline


Target compound 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (CAS 736188-82-2, MFCD04608507) is a synthetic small-molecule benzimidazole derivative bearing a morpholinosulfonyl substituent at position 5, a butyl chain at position 1, and a methyl group at position 2. Its molecular formula is C16H23N3O3S (MW 337.44 Da), exhibiting a computed LogP of 1.77 and a topological polar surface area of 64–73 Ų, with zero hydrogen-bond donors and four acceptors, positioning it within a favorable property space for lead optimization programs targeting intracellular or CNS-permeable targets [1]. As an unsubstituted 5-morpholinosulfonyl benzimidazole with a simple N-butyl/N-methyl core, it serves as a reference scaffold for series in which the 5-sulfonamide substituent is systematically varied—notably in the S1P1 antagonist, CB2 agonist, and RSV inhibitor classes—where the morpholinosulfonyl group confers a distinct balance of hydrophilicity, metabolic stability, and synthetic tractability relative to other sulfonyl variants [2].

Why N-1/N-2/C-5 Benzimidazole Substitution Patterns Prevent Generic Interchange of 736188-82-2


Close analogs that share the 1-butyl-2-methyl-1H-benzimidazole core but differ in the 5-sulfonyl group—such as the des-sulfonyl parent (CAS 4887-85-8), the methanesulfonyl analog (CAS 100253-97-2), or the butylsulfonamide variant (CAS 5059-87-0)—display dramatically different computed physicochemical profiles (LogP, PSA, hydrogen-bonding capacity) that alter solubility, permeability, and target-binding geometry. Published SAR on 5-sulfonyl benzimidazole CB2 agonists demonstrates that subtle modifications of the 5-sulfonyl substituent shift receptor agonism potency over several orders of magnitude (EC50 down to 0.5 nM for optimized sulfonyl groups) and invert the mode of pharmacology from inverse agonism to partial agonism to full agonism [1]. In the morpholinyl benzimidazole RSV inhibitor chemical series, the morpholinosulfonyl group is specifically claimed as a critical pharmacophoric element for antiviral activity, and simple replacement with alkylsulfonyl or thioether-linked sulfonyl congeners is not expected to preserve antiviral potency [2]. These precedent SAR data establish that the combination of the 1-butyl, 2-methyl, and 5-morpholinosulfonyl substituents constitutes a non-interchangeable regioisomeric and chemotype-specific combination whose biological readout cannot be predicted from single-point analog substitution.

Quantitative Differentiation Evidence for 1-Butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (736188-82-2) vs. Closest Analogs


LogP Reduction of ~0.43 Units Relative to the 5-Methanesulfonyl Analog Confers Improved Aqueous Solubility Window

The target compound (736188-82-2) exhibits a computed LogP of 1.77 (Chemspace) or 1.8 (molAid), whereas the closest commercially available 5-sulfonyl comparator—1-butyl-2-methanesulfonyl-1H-benzimidazole (CAS 100253-97-2)—displays a computed LogP of 2.2 (molAid) [1][2]. This corresponds to a LogP reduction of approximately 0.43 units attributable to replacement of the methanesulfonyl group with the more polar morpholinosulfonyl group, predicting roughly 2.7-fold higher aqueous solubility and reduced non-specific protein binding.

Physicochemical profiling Lipophilicity Solubility optimization

Enhanced Topological Polar Surface Area (tPSA) of ~73 Ų vs. ~60 Ų for Methanesulfonyl Analog Suggests Improved Membrane Permeability Selectivity

The target compound has computed tPSA values of 64 Ų (Chemspace) to 72.8 Ų (molAid), reflecting the contribution of the morpholine oxygen and sulfonamide group [1]. In contrast, the 5-methanesulfonyl analog (CAS 100253-97-2) shows a computed tPSA of 60.3 Ų (molAid) [2]. This ~4–12 Ų increase in polar surface area enhances the compound's capacity for targeted hydrogen-bonding interactions with biological targets without crossing the generally accepted tPSA threshold of 140 Ų for oral bioavailability (or 90 Ų for CNS penetration), providing a more finely modulated polarity profile than the methanesulfonyl series.

Physicochemical profiling Membrane permeability Polar surface area

Hydrogen-Bond Acceptor Count of 4 (vs. 3 for Methanesulfonyl Analog) Enables Distinct Target-Binding Pharmacophore

736188-82-2 possesses four hydrogen-bond acceptor (HBA) atoms (sulfonamide oxygens, morpholine oxygen, benzimidazole nitrogens) and zero hydrogen-bond donors, as computed by Chemspace [1]. In contrast, the 5-methanesulfonyl analog (CAS 100253-97-2) has three HBA atoms and zero donors [2]. The additional HBA atom—the morpholine ring oxygen—provides an extra anchoring point in the ligand-binding pocket, which is consistent with the structural requirements of the CB2 agonist pharmacophore where the 5-sulfonyl group engages a polar subpocket to achieve sub-nanomolar agonism (EC50 = 0.5 nM for optimized congeners) [3].

Pharmacophore modeling Ligand-receptor interactions Hydrogen bonding

Class-Level SAR: 5-Morpholinosulfonyl Substitution Tolerates Wide Structural Diversity While Maintaining Target Engagement, in Contrast to Alkyl/Thioether Sulfonyl Variants

In a benzimidazole CB2 agonist series, a broad range of 5-sulfonyl substituents was evaluated; large, morpholino-type sulfonamides were tolerated and permitted fine-tuning of drug-like properties without abolishing receptor agonism, where agonistic EC50 values reached as low as 0.5 nM and selectivity over CB1 exceeded 4000-fold [1]. In the RSV morpholinyl benzimidazole patent (US 7,449,663 / WO2005058871), the generic Markush structure explicitly requires a nitrogen-linked sulfonyl moiety at the benzimidazole 5-position (formula I: benzimidazole-N-SO2-NR3R4), with morpholino as a preferred embodiment, while simple alkylsulfonyl or arylthioether-linked analogs are excluded from the claimed antiviral composition [2].

Structure-activity relationship CB2 agonism RSV inhibition

Purity and Supply Chain Consistency: ≥95% Purity Guaranteed Across Multiple ISO-Certified Vendors with Documented Lot Traceability

At the time of assessment, 736188-82-2 is stocked at ≥95% purity by at least three independent suppliers (eNovation CN, Astatech CN, Zerenex Molecular Ltd.) with documented lot-specific traceability through MFCD04608507 [1]. This compares favorably to the closest direct analog, 1-butyl-2-methanesulfonyl-1H-benzimidazole (CAS 100253-97-2), which is not listed as commercially available through major aggregators and lacks documented purity specifications . For procurement-dependent research workflows, the multi-supplier availability of 736188-82-2 with guaranteed purity ≥95% minimizes supply disruption risk and ensures inter-lot reproducibility.

Quality control Supply chain reliability ISO certification

Procurement-Matched Application Scenarios for 1-Butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (736188-82-2)


Scaffold-Hopping Reference Compound for CB2 Agonist or S1P1 Antagonist Lead Optimization

The morpholinosulfonyl benzimidazole core is a privileged scaffold in GPCR modulator programs: CB2 agonists with EC50 down to 0.5 nM [1] and S1P1 antagonists with cellular EC50 = 0.05 μM both feature 5-sulfonamide benzimidazole motifs. Researchers initiating structure-activity exploration around this chemotype would select 736188-82-2 as a minimal, synthetically accessible core compound with documented multi-vendor procurement. Its LogP of 1.77 and tPSA of ~73 Ų provide a physicochemical reference point for downstream analog libraries, ensuring that any subsequent property optimization can be benchmarked against a rigorously characterized starting scaffold.

RSV Antiviral Screening Hit Expansion and Profiling

The morpholinyl benzimidazole chemotype is explicitly protected in granted RSV inhibitor patents (US 7,449,663 / WO2005058871) [1]. Compound 736188-82-2, bearing the 5-morpholinosulfonyl substituent claimed in these patents, represents a structurally minimized congener suitable for use as a positive control or reference inhibitor in RSV replication assays. Its commercial availability with documented purity (≥95%) ensures that viral CPE or plaque reduction assays can be established with a reproducible compound batch, enabling robust benchmarking of proprietary analogs synthesized during follow-up medicinal chemistry.

Physicochemical Benchmarking and In Silico Model Calibration

The computed molecular properties of 736188-82-2—LogP 1.77, tPSA 64–73 Ų, HBA count 4, rotatable bonds 4—place it in a favorable property space for oral bioavailability and moderate CNS permeability (tPSA < 90 Ų) [1]. Computational chemists can use this compound as a calibration reference for in silico ADME models, particularly when parameterizing LogP prediction algorithms for morpholino-containing heterocycles. Its availability from multiple ISO-certified suppliers ensures physical samples can be obtained for experimental LogP/logD determination, enabling direct model validation that is not possible for non-commercial analogs.

Building Block for Diversity-Oriented Synthesis of 5-Sulfonyl Benzimidazole Libraries

As a pre-functionalized benzimidazole building block carrying an intact morpholinosulfonyl group at position 5 and a free 2-methyl position for further derivatization, 736188-82-2 serves as a versatile synthetic intermediate. In library synthesis programs aiming to explore N-1 or C-2 substitution patterns within the 5-sulfonyl benzimidazole class, this compound provides a commercially available, multi-gram-quantity starting material that eliminates the need for in-house introduction of the morpholinosulfonyl group—a step that typically requires sulfonylation under anhydrous conditions with morpholine [1]. Procurement from qualified vendors with lot traceability (MFCD04608507) ensures synthetic reproducibility across multiple library production batches.

Quote Request

Request a Quote for 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.